Methyl cyclopentylphenylglycolate
Description
Nomenclature and Synonyms in Academic Literature
NSC 93811
The designation NSC 93811 is an identifier assigned to Methyl cyclopentylphenylglycolate by the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). sigmaaldrich.comsigmaaldrich.comklivon.com The NSC (National Service Center) number is used to catalog compounds in databases for screening and research purposes. While many compounds with NSC numbers are investigated for potential therapeutic activity, the designation for this compound primarily serves as a formal catalog entry, linking its chemical structure to a unique identifier within chemical repositories and databases used by researchers.
Role as a Pharmaceutical Reference Standard and Impurity in Drug Development
The principal application of this compound is in the context of pharmaceutical manufacturing and quality assurance, specifically related to the drug Glycopyrrolate (B1671915) and its salt form, Glycopyrronium Bromide. veeprho.com It is recognized by major pharmacopoeias as a known impurity and is used as a reference standard to ensure that commercial batches of the drug meet stringent purity requirements.
Glycopyrrolate USP Related Compound L
The United States Pharmacopeia (USP) officially lists this compound as Glycopyrrolate Related Compound L. sigmaaldrich.comusp.org In this capacity, it is used as a pharmaceutical primary standard. sigmaaldrich.com Manufacturers of Glycopyrrolate use this certified reference material for specified quality tests and assays. sigmaaldrich.com Its applications include analytical method development, method validation, and routine quality control checks during the production of Glycopyrrolate to accurately identify and quantify this specific impurity. synzeal.comclearsynth.com This ensures that the final drug product adheres to the purity limits set by the USP.
Glycopyrrolate EP Impurity L
Similarly, the European Pharmacopoeia (EP) identifies this compound as Glycopyrrolate EP Impurity L. veeprho.com This designation underscores its role as a critical quality control marker in the European market. Pharmaceutical manufacturers must demonstrate that the level of this impurity in their Glycopyrrolate products is below the threshold stipulated by the EP. The availability of a well-characterized standard of Glycopyrrolate EP Impurity L is essential for the validation of analytical methods used for this purpose.
Glycopyrronium Bromide EP Impurity L
This compound is also designated as Glycopyrronium Bromide EP Impurity L by the European Pharmacopoeia. klivon.comveeprho.com Glycopyrronium Bromide is the bromide salt of glycopyrrolate. As an impurity in the final API, this compound's presence is carefully monitored. veeprho.com Reference standards of Glycopyrronium Bromide EP Impurity L are used to support Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) by providing the necessary data to comply with strict regulatory requirements for the commercial production of Glycopyrronium Bromide. veeprho.com
Compound Identification
Below are tables detailing the various names and identifiers for the chemical compounds discussed in this article.
Table 1: this compound Identifiers
| Identifier Type | Value |
| Chemical Name | This compound |
| IUPAC Name | methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate |
| CAS Number | 19833-96-6 |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Synonyms | α-Cyclopentyl-mandelic Acid Methyl Ester, Methyl α-Cyclopentylmandelate, Cyclopentyl(hydroxy)phenylacetic acid, methyl ester |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMUSNHTKNGVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864908 | |
| Record name | Methyl cyclopentyl(hydroxy)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19833-96-6 | |
| Record name | Methyl α-cyclopentyl-α-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyclopentylmandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19833-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl cyclopentylphenylglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CYCLOPENTYLMANDELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE5YDO74D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Methyl Cyclopentylphenylglycolate
Established Synthetic Pathways for Methyl Cyclopentylphenylglycolate
The synthesis of this compound has been approached through several chemical routes, with the Grignard reaction being a prominent and well-documented method.
Literature Review of Synthetic Routes
The primary and most commercially viable route for synthesizing this compound involves the nucleophilic addition of a cyclopentyl Grignard reagent to an α-keto ester, specifically methyl benzoylformate. google.com This method is favored for its efficiency and the relative availability of the starting materials.
Another documented approach involves the reaction of cyclopentylmagnesium bromide with phenylglyoxylic acid, which directly yields α-cyclopentylmandelic acid. This acid can then be esterified to produce the target methyl ester. Variations of this theme include the inverse addition of a phenyl-Grignard reagent to a cyclopentyl glyoxylic acid ester. Furthermore, a synthetic pathway utilizing cyclopentadienyl (B1206354) magnesium bromide followed by a hydrogenation step has also been reported.
While these methods are established, they are not without challenges. For instance, the synthesis of α-cyclopentylmandelic acid, a direct precursor, is considered synthetically challenging, with reported yields for various routes ranging from 28% to 56%.
Precursor Compounds and Reaction Mechanisms
The Grignard reaction for the synthesis of this compound typically employs the following precursor compounds:
Methyl benzoylformate: This α-keto ester serves as the electrophilic carbonyl compound.
Cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide or chloride): This organometallic compound acts as the nucleophile, providing the cyclopentyl group. google.com
Anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (B95107) (THF)): This solvent is crucial for the formation and stability of the Grignard reagent.
The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the cyclopentyl Grignard reagent on the electrophilic carbonyl carbon of methyl benzoylformate. This addition reaction forms a tetrahedral magnesium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the hydroxyl group of the final product, this compound.
A Chinese patent (CN102718654A) details a specific preparation method where the Grignard reagent of α-chlorocyclopentane is added dropwise to a solution of methyl benzoylformate in an organic solvent like anhydrous diethyl ether or THF. google.com The reaction temperature is maintained between 5 °C and 10 °C during the addition. After the reaction is complete, the mixture is poured into a mixture of ice and sulfuric acid for workup. The resulting crude product is then purified through hydrolysis and esterification. google.com
Stereochemical Considerations in Synthesis
The central carbon atom of the glycolate (B3277807) moiety in this compound is a stereocenter. Consequently, controlling the stereochemistry during its synthesis is crucial, particularly when it serves as a building block for chiral drugs like glycopyrrolate (B1671915).
Enantioselective Synthesis Approaches
The development of enantioselective methods for the synthesis of α-hydroxy esters is an active area of research. For the synthesis of chiral tertiary alcohols, which share a similar structural motif with this compound, various strategies have been explored. These include the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the addition of nucleophiles to ketones.
While specific examples dedicated solely to the enantioselective synthesis of this compound are not extensively detailed in readily available literature, the principles of asymmetric synthesis are directly applicable. For instance, the synthesis of optically pure (-)-cyclopentylmandelic acid has been a starting point for preparing the pure 2R isomers of N-substituted glycopyrrolate analogues. nih.gov This suggests that resolution of the racemic acid or an asymmetric synthesis of the acid itself is a viable strategy to obtain enantiomerically pure this compound.
Application of Chiral Auxiliaries in this compound Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed. A variety of chiral auxiliaries, such as Evans' oxazolidinones, have been successfully employed in asymmetric alkylation and aldol (B89426) reactions to produce enantiomerically pure compounds. documentsdelivered.com
In the context of synthesizing this compound, a chiral auxiliary could be attached to either the nucleophile or the electrophile. For example, a chiral auxiliary could be incorporated into the ester portion of methyl benzoylformate. The steric hindrance and electronic properties of the auxiliary would then direct the cyclopentyl Grignard reagent to attack one face of the carbonyl group preferentially, leading to an excess of one enantiomer of the product. After the reaction, the chiral auxiliary would be cleaved and could potentially be recovered for reuse. While the general principles are well-established, specific documented applications of this approach for this compound are not prevalent in the reviewed literature.
Derivatization and Analog Development based on the this compound Scaffold
The chemical structure of this compound, with its ester and hydroxyl functional groups, allows for a variety of chemical transformations to produce a range of derivatives and analogs.
One of the most significant applications of this compound is as a key intermediate in the synthesis of Glycopyrrolate . This involves a transesterification reaction where the methyl group of the ester is exchanged with a more complex alcohol, 1-methyl-3-pyrrolidinol. This is followed by quaternization of the nitrogen atom in the pyrrolidine (B122466) ring with methyl bromide to yield the final quaternary ammonium (B1175870) salt. nih.gov
Furthermore, the this compound scaffold has been utilized to develop "soft" analogs of glycopyrrolate. In one study, a soft drug, methoxycarbonylphenyl-cyclopentylacetoxy-N,N-dimethyl-3-pyrrolidinium methyl sulfate (B86663) (SG), and its analog were synthesized. nih.gov The synthesis involved the carboxylation of a methyl phenylcyclopentylacetate derivative, followed by esterification with N-methyl-3-pyrrolidinol and subsequent quaternization. nih.gov These soft drugs are designed to be active locally but systemically inactive to improve their therapeutic index. nih.gov
Other potential derivatization reactions of this compound include:
Oxidation: The secondary alcohol group can be oxidized to a ketone.
Reduction: The ester group can be reduced to a primary alcohol.
Substitution: The ester group can undergo nucleophilic substitution with various alcohols or amines to create a library of different ester and amide derivatives.
These derivatization strategies highlight the versatility of the this compound scaffold as a starting point for the development of new chemical entities with potentially valuable pharmacological properties.
Strategies for Structural Modification
The core structure of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of derivatives with potentially enhanced or altered biological activities. These modifications can be broadly categorized into alterations of the cyclopentyl ring, the phenyl group, and the ester functionality.
Modification of the Phenyl Ring: The aromatic phenyl ring is a key target for substitution to explore structure-activity relationships. Standard electrophilic aromatic substitution reactions can introduce a variety of functional groups. For instance, nitration followed by reduction can yield aminophenyl derivatives, which can be further functionalized. Halogenation, such as bromination or chlorination, can also be achieved, providing handles for cross-coupling reactions like the Suzuki or Heck couplings to introduce new carbon-carbon bonds.
Palladium-catalyzed C-H functionalization represents a more direct approach to modify the phenyl ring. thegoodscentscompany.com These methods allow for the introduction of aryl, alkyl, or other functional groups at specific positions on the phenyl ring, often with high selectivity. thegoodscentscompany.com For example, protocols for the arylation, iodination, and acetoxylation of mandelic acid derivatives have been developed, which could be adapted for this compound. thegoodscentscompany.com
Modification of the Cyclopentyl Ring: While less commonly reported for this specific molecule, modifications to the cyclopentyl ring are a viable strategy for structural diversification. Functionalization could potentially be achieved through radical halogenation followed by nucleophilic substitution. More complex strategies might involve the synthesis of substituted cyclopentyl precursors prior to their introduction into the glycolate structure. For instance, the synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids from sugars showcases methods for creating highly functionalized cyclopentane rings that could be adapted to synthesize analogs of cyclopentylphenylglycolic acid. nih.govmdpi.com
Bioisosteric Replacement: A key strategy in medicinal chemistry is the replacement of a functional group with another that has similar physical or chemical properties, known as bioisosteric replacement. cambridgemedchemconsulting.com This can be applied to this compound to modulate its properties. For example, the phenyl ring could be replaced with a bioisosteric heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring, to alter electronic properties and potential interactions with biological targets. The cyclopentyl group could be replaced by other cyclic or acyclic alkyl groups to probe the impact of steric bulk and lipophilicity. For instance, replacing a methyl group with a cyclopropyl (B3062369) group has been shown to be a successful bioisosteric replacement in other contexts. researchgate.net
Modification of the Hydroxyl and Ester Groups: The hydroxyl and methyl ester groups are readily amenable to modification. The hydroxyl group can be acylated to form various esters or etherified. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for the synthesis of amides or other esters. nih.govcphi-online.com
Synthesis of Related Glycolates and Their Esters
This compound is a crucial precursor for the synthesis of a variety of other glycolate esters, many of which have significant pharmacological applications. The primary method for this transformation is transesterification.
Transesterification: This reaction involves the exchange of the methyl group of the ester with a different alcohol. A notable example is the synthesis of glycopyrrolate, an anticholinergic agent. nih.govcphi-online.com In this synthesis, this compound is transesterified with N-methyl-3-pyrrolidinol in the presence of a base, such as sodium methoxide (B1231860) or metallic sodium. nih.govcphi-online.com The reaction conditions, including the choice of solvent and base, can influence the yield and purity of the product. For instance, using sodium methoxide in an inert solvent has been reported, though this can lead to the formation of byproducts like cyclopentenyl mandelic acid ester, necessitating a subsequent hydrogenation step. nih.gov
Alternative methods for this esterification include using coupling reagents like carbonyldiimidazole (CDI) to activate the corresponding carboxylic acid (cyclopentylphenylglycolic acid) for reaction with the alcohol. nih.gov However, this can sometimes be a slower process and may introduce byproducts. nih.gov A more recent approach involves the reaction of cyclopentylmandelic acid with a sulfonylated alcohol derivative, which can proceed under milder conditions and avoid the use of hazardous reagents like metallic sodium. cphi-online.com
Synthesis of Other Glycolate Esters: The transesterification methodology can be extended to a wide range of alcohols to produce a library of related glycolate esters. The choice of alcohol determines the nature of the resulting ester and can be used to modulate the compound's physicochemical properties.
Below is a table summarizing the synthesis of some related glycolates from this compound or its corresponding acid.
| Product Name | Starting Material | Key Reagents | Reaction Type | Reference |
| Glycopyrrolate | This compound | N-methyl-3-pyrrolidinol, Sodium methoxide | Transesterification | nih.gov |
| N-Methyl-3-pyrrolidinyl cyclopentylmandelate | Cyclopentylmandelic acid | N-methyl-3-methylsulphonyloxypyrrolidine, Sodium carbonate | Nucleophilic Substitution | cphi-online.com |
| Esters of Cyclopentylmandelic Acid | Cyclopentylmandelic acid | Various alcohols, Carbonyldiimidazole (CDI) | Esterification | nih.gov |
Pharmacological and Biological Profiles of Methyl Cyclopentylphenylglycolate
Classification as an Anticholinergic Psychotomimetic Agent
Glycolate (B3277807) esters are a class of compounds known for their anticholinergic and, in some cases, psychotomimetic properties. These effects stem from their ability to act as antagonists at muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov Anticholinergic agents block the action of acetylcholine, a neurotransmitter, in the central and peripheral nervous systems. This blockade can lead to a range of effects, and at certain doses, some anticholinergics can induce psychotomimetic symptoms, which mimic psychosis and can include hallucinations and delirium. nih.gov
Mechanisms of Action Related to Anticholinergic Activity
Receptor Binding Studies and Selectivity Profiling
The primary mechanism of action for anticholinergic glycolates is the competitive antagonism of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors distributed throughout the body. nih.gov The specific effects of an anticholinergic drug are dependent on its affinity and selectivity for these different receptor subtypes. nih.gov
Receptor binding studies are crucial for characterizing the affinity of a compound for its target receptors. These studies typically use radioligand binding assays, where a radioactive ligand with known high affinity for the receptor (such as [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate) is displaced by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated. This Ki value is a measure of the compound's binding affinity for the receptor. mdpi.com
While specific receptor binding data for Methyl cyclopentylphenylglycolate is not available in the reviewed literature, studies on other muscarinic antagonists have generated extensive data on their affinity profiles for the different muscarinic receptor subtypes. nih.govmdpi.com Such studies would be necessary to fully characterize the selectivity profile of this compound and to predict its specific physiological effects. The table below illustrates the kind of data that would be generated from such studies.
Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki, nM) of this compound This table is for illustrative purposes only as no specific data was found for this compound.
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| M1 | Data not available |
| M2 | Data not available |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
In Vitro and In Vivo Pharmacodynamic Evaluations
In vitro pharmacodynamic studies would typically involve assessing the functional consequences of receptor binding. For an anticholinergic agent, this could include measuring the inhibition of acetylcholine-induced contractions in isolated smooth muscle preparations (e.g., guinea pig ileum) or evaluating its effect on second messenger systems in cells expressing specific muscarinic receptor subtypes. nih.gov
In vivo evaluations would examine the physiological effects of the compound in whole organisms. For an anticholinergic psychotomimetic, these studies might involve assessing its impact on the central nervous system, such as alterations in behavior, motor activity, and cognitive function in animal models. nih.gov Other observed effects could include changes in body temperature and heart rate. youtube.com While no specific in vitro or in vivo pharmacodynamic data for this compound were found, research on other glycolate esters has demonstrated a range of anticholinergic effects. nih.gov
Interfacial and Partitioning Dynamics in Biological Systems
Oil-Water Partitioning Studies
The oil-water partition coefficient (logP) is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It describes the ratio of a compound's concentration in a lipidic (oil) phase to its concentration in an aqueous phase at equilibrium. A higher logP value indicates greater lipid solubility.
For a compound to cross the blood-brain barrier and exert central nervous system effects, it generally needs to have a moderate degree of lipophilicity. The predicted XLogP3 value for this compound is 2.8, suggesting it is moderately lipophilic and could potentially cross the blood-brain barrier.
Table 2: Physicochemical Properties of this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C14H18O3 | PubChem |
| Molecular Weight | 234.29 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
Interfacial Adsorption Mechanisms with Lipids
The interaction of drugs with biological membranes is a key aspect of their pharmacology. The cell membrane is a complex lipid bilayer, and the adsorption of a drug molecule to this interface is often the first step in its mechanism of action or its transport into the cell. The amphiphilic nature of molecules like this compound, which contains both hydrophobic (phenyl and cyclopentyl groups) and more hydrophilic (ester and hydroxyl groups) moieties, suggests it would have an affinity for lipid-water interfaces.
The adsorption process can be influenced by various factors, including the chemical structure of the drug, the composition of the lipid membrane, and the aqueous environment. While specific studies on the interfacial adsorption of this compound are not available, research on other amphiphilic molecules has shown that they can insert into the lipid bilayer, potentially altering its physical properties such as fluidity and permeability. This interaction can be a precursor to the molecule's translocation across the membrane or its binding to membrane-bound receptors.
Investigations into Neurobiological Implications
The neurobiological implications of a compound encompass its potential effects on the nervous system, including neuroprotection and other indirect biological activities.
Although direct studies on the neuroprotective effects of this compound are not found in the reviewed scientific literature, research on structurally related compounds containing phenyl and ester moieties offers insights into its potential areas of investigation. For example, compounds like caffeic acid phenethyl ester (CAPE) and certain phenylethanoid glycosides have demonstrated neuroprotective properties in various experimental models. nih.govnih.gov
These related compounds have been shown to exert their neuroprotective effects through mechanisms such as the modulation of antioxidant pathways. nih.govnih.gov For instance, some compounds can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. nih.govnih.gov This activation can lead to the increased expression of protective enzymes. nih.gov The table below summarizes findings for some of these related compounds.
| Related Compound | Investigated Model | Observed Neuroprotective Mechanism |
| Caffeic Acid Phenethyl Ester (CAPE) | Mouse model of Alzheimer's disease | Counteracted oxidative stress, induced Nrf2, and reduced neuroinflammation and neuronal apoptosis. nih.gov |
| Phenylethanoid Glycosides | H₂O₂-induced apoptosis in PC12 cells | Suppressed cytotoxicity by triggering nuclear translocation of Nrf2 and upregulating antioxidant enzymes. nih.gov |
Given these findings in structurally related molecules, this compound could be a candidate for future neuroprotective research, particularly in studies investigating its potential to mitigate oxidative stress in neuronal cells.
The indirect biological effects of a compound in neural systems can be multifaceted, involving the modulation of various signaling pathways and cellular processes. While direct evidence for this compound is lacking, the actions of other compounds can suggest potential avenues of exploration.
For instance, some compounds can indirectly influence neuronal survival by modulating gene expression. The protein synthesis inhibitor cycloheximide, at certain concentrations, has been shown to protect neurons against oxidative insults by inducing the expression of neuroprotective genes, including bcl-2, and antioxidant enzymes. nih.gov This suggests that compounds can have complex, concentration-dependent effects on neural cells, sometimes triggering protective pathways.
The potential for a compound to interact with neurotransmitter systems or inflammatory pathways represents another area of indirect biological effects. The structural components of this compound, the phenyl and cyclopentyl groups, could theoretically interact with various biological targets within the CNS, but this remains speculative without direct experimental evidence.
Applications of Methyl Cyclopentylphenylglycolate in Specialized Research Areas
Analytical Method Development and Validation in Pharmaceutical Sciences
In the highly regulated environment of pharmaceutical manufacturing, ensuring the purity, identity, and strength of a drug product is paramount. This is achieved through rigorous analytical testing, which relies on well-characterized reference standards and validated methods. Methyl cyclopentylphenylglycolate is a key component in this quality assurance framework for Glycopyrrolate (B1671915).
This compound is officially recognized as "Glycopyrrolate Related Compound L" by the United States Pharmacopeia (USP). sigmaaldrich.comsynzeal.com In this capacity, it serves as a pharmaceutical primary standard. sigmaaldrich.com A reference standard is a highly purified compound used as a benchmark in analytical tests to confirm the identity and purity of a substance. sigmaaldrich.commedchemexpress.com
During the analysis of Glycopyrrolate, a synthetic anticholinergic agent, this reference standard is used in specified quality tests and assays as laid out in the USP compendia. sigmaaldrich.comnih.gov Its purpose is to accurately identify and quantify this compound if it is present as an impurity or related substance in the Glycopyrrolate active pharmaceutical ingredient (API) or finished product. The availability of this certified standard is essential for laboratories to meet the stringent requirements of regulatory bodies. synzeal.com
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | sigmaaldrich.com |
| Synonyms | Glycopyrrolate Related Compound L, α-Cyclopentyl-α-hydroxy-benzeneacetic Acid Methyl Ester, Cyclopentylmandelic acid methyl ester | sigmaaldrich.comsynzeal.com |
| CAS Number | 19833-96-6 | sigmaaldrich.com |
| Molecular Formula | C₁₄H₁₈O₃ | sigmaaldrich.com |
| Molecular Weight | 234.29 g/mol | sigmaaldrich.com |
The synthesis of any drug is a multi-step process where impurities can be introduced from starting materials, reagents, or side reactions. This compound is a known process-related impurity and a potential synthetic precursor to Glycopyrrolate. synzeal.com Therefore, its detection and quantification are critical quality control (QC) checkpoints.
In the context of an Abbreviated New Drug Application (ANDA) or during the commercial production of Glycopyrrolate, QC laboratories use the this compound reference standard to:
Verify Purity: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are used to separate Glycopyrrolate from its related substances. The reference standard allows for the unambiguous identification and quantification of this compound.
Monitor Synthesis: By analyzing samples from different stages of the manufacturing process, chemists can monitor the formation of this impurity and optimize reaction conditions to minimize its presence in the final product.
Ensure Final Product Quality: Before a batch of Glycopyrrolate can be released, it must be tested to ensure that the levels of related compounds like this compound are below the strict limits defined in pharmacopeial monographs. synzeal.com
Analytical Method Validation (AMV) is the process of demonstrating that an analytical procedure is suitable for its intended purpose. edqm.eu For methods designed to analyze Glycopyrrolate, this involves proving that the method can accurately and reliably detect and quantify related compounds, including this compound. synzeal.com
The this compound reference standard is indispensable for several key aspects of method validation: synzeal.com
Specificity/Selectivity: The standard is used to show that the analytical method can distinguish between the main compound (Glycopyrrolate) and its impurities. This is done by "spiking" a sample with the reference standard and ensuring it appears as a distinct, well-separated peak in the resulting chromatogram.
Linearity: To quantify the impurity, a calibration curve is generated by preparing a series of solutions of the reference standard at different known concentrations. The method's response must be linear across a range that covers the expected levels of the impurity.
Accuracy and Precision: Accuracy is determined by measuring a known amount of the reference standard and comparing the result to the true value. Precision is assessed by repeatedly analyzing the same sample to check for consistency in the results. uj.edu.plnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The reference standard is used to determine the lowest concentration of the impurity that can be reliably detected (LOD) and quantified (LOQ) by the method. nih.govresearchgate.net
Table 2: Role in Analytical Method Validation (AMV)
| Validation Parameter | Application of this compound Standard | Source |
|---|---|---|
| Specificity | Used to confirm the method can separate it from Glycopyrrolate and other related substances. | edqm.eu |
| Accuracy | Serves as the "true value" in recovery studies to ensure the method measures the correct amount. | uj.edu.pl |
| Precision | Analyzed repeatedly to establish the method's consistency (repeatability and intermediate precision). | uj.edu.pl |
| Quantitation Limit | Used to establish the lowest concentration at which the impurity can be reliably measured. | researchgate.net |
| Linearity | Used to create a calibration curve to demonstrate a proportional response over a range of concentrations. | researchgate.net |
Role as an Intermediate in Organic Synthesis
Beyond its role in analytical chemistry, this compound is a functional chemical entity used in the construction of more complex molecules.
This compound serves as an intermediate in organic synthesis. Its structure contains several functional groups—a tertiary alcohol, an ester, a phenyl group, and a cyclopentyl group—that can be targeted for chemical modification. For instance, the ester group can undergo hydrolysis to form the corresponding carboxylic acid (Glycopyrrolate Related Compound C) or can be used in transesterification reactions. usp.org The hydroxyl group can be involved in further esterification or etherification reactions. This versatility makes it a useful building block for creating a variety of chemical derivatives.
The most prominent role of this compound as a synthetic precursor is in the manufacturing of Glycopyrrolate. The synthesis of Glycopyrrolate involves the esterification of α-cyclopentylmandelic acid (or its methyl ester, this compound) with a suitable alcohol component, followed by quaternization to yield the final quaternary ammonium (B1175870) compound. nih.gov Therefore, controlling the quality and purity of this compound as a starting material or intermediate is crucial for ensuring the quality of the final therapeutic agent. Its structural framework is the core upon which the pharmacologically active molecule is built.
Exploratory Applications in Agrochemical Development
The potential utility of this compound in the agrochemical sector lies in its capacity to be chemically modified to generate novel compounds with desired biological activities. The core structure allows for various synthetic transformations to produce derivatives that could be investigated for pesticidal or herbicidal properties.
In the design of new agrochemicals, the ester and hydroxyl groups of this compound are key reactive sites. Through chemical reactions such as hydrolysis, transesterification, and substitution at the phenyl or cyclopentyl rings, chemists can systematically alter the molecule's properties. The goal of such synthetic programs is to create derivatives that exhibit high efficacy against target pests or weeds while demonstrating low toxicity to non-target organisms and the environment.
The development of new pest and disease control agents is a critical area of research to address the challenges of resistance and environmental impact associated with existing pesticides. The structural motifs present in this compound are found in various biologically active molecules. By incorporating this scaffold, researchers can explore new chemical spaces in the search for novel modes of action against insects, fungi, or weeds.
Strategies could involve the synthesis of a library of derivatives from this compound, followed by high-throughput screening to identify lead compounds with promising activity. For example, modifications could be designed to mimic the structure of natural products with known insecticidal or fungicidal properties or to interact with specific molecular targets in pests. Despite the theoretical potential, detailed studies demonstrating the efficacy of specific this compound derivatives as pest or disease control agents have not been prominently published.
Contributions to Materials Science Research
In materials science, the focus is on creating new materials with specific, tailored properties for a wide range of applications. The structure of this compound suggests its potential use as a monomer or a modifying agent in the synthesis of polymers and other advanced materials.
The development of novel materials often relies on the design of unique monomeric units. The functional groups within this compound, particularly the ester and hydroxyl moieties, offer handles for polymerization reactions. For instance, the hydroxyl group could be used to initiate ring-opening polymerization, or the entire molecule could be incorporated as a side chain in a polymer backbone, potentially imparting specific thermal or mechanical properties.
The combination of a rigid phenyl ring and a more flexible cyclopentyl group within the same molecule is of interest for creating polymers with a balance of stiffness and processability. By creating copolymers with other monomers, material scientists could fine-tune properties such as glass transition temperature, tensile strength, and optical clarity. However, specific examples of materials developed from this compound and their characterized properties are not detailed in the available scientific literature.
The fabrication of polymers with precise characteristics often involves the strategic manipulation of the chemical structure of the constituent monomers. This compound's structure allows for such manipulation. For example, the phenyl ring could be functionalized to introduce cross-linking sites, leading to the formation of thermosetting resins. The cyclopentyl group could be altered to influence the packing of polymer chains and, consequently, the material's density and crystallinity.
The ester linkage itself can be a point of interest, as it can be designed to be cleavable under certain conditions, leading to the development of degradable or recyclable polymers. This is a significant area of research aimed at creating more sustainable plastic materials. While these synthetic avenues are plausible, the current body of published research does not provide specific instances of the use of this compound in the fabrication of commercial polymers or advanced materials.
Advanced Analytical Techniques for Methyl Cyclopentylphenylglycolate Characterization in Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are paramount for the definitive identification and structural confirmation of methyl cyclopentylphenylglycolate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical approach, providing detailed information about the molecule's atomic arrangement and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of this compound. ¹H NMR spectroscopy allows for the identification and differentiation of the various protons within the molecule based on their chemical environment. For instance, the protons of the methyl ester group, the cyclopentyl ring, and the phenyl ring will each exhibit distinct chemical shifts and coupling patterns. Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms present, including the carbonyl carbon of the ester, the carbons of the aromatic ring, and the aliphatic carbons of the cyclopentyl group.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. iaea.org Under electron ionization (EI), the molecule typically undergoes fragmentation, yielding characteristic ions. The molecular ion peak (M⁺) would correspond to the exact mass of the compound. Common fragment ions would likely result from the loss of the methoxycarbonyl group (-COOCH₃), the cyclopentyl group, or cleavage of the phenyl group. High-resolution mass spectrometry (HRMS) can provide the exact mass to four or more decimal places, allowing for the unambiguous determination of the molecular formula.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Observed Value/Pattern | Interpretation |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Multiplets in the aromatic region (approx. 7.2-7.5 ppm) | Protons of the phenyl group |
| Singlet (approx. 3.7 ppm) | Protons of the methyl ester group (CH₃) | ||
| Multiplets in the aliphatic region (approx. 1.5-2.5 ppm) | Protons of the cyclopentyl group | ||
| Singlet (approx. 4.5 ppm, exchangeable with D₂O) | Hydroxyl proton (-OH) | ||
| ¹³C NMR | Chemical Shift (δ) | Resonances in the aromatic region (approx. 125-140 ppm) | Carbons of the phenyl group |
| Resonance around 175 ppm | Carbonyl carbon of the ester group (C=O) | ||
| Resonance around 52 ppm | Methyl carbon of the ester group (OCH₃) | ||
| Resonances in the aliphatic region (approx. 25-45 ppm) | Carbons of the cyclopentyl group | ||
| Resonance around 80 ppm | Quaternary carbon attached to -OH, phenyl, and cyclopentyl groups | ||
| Mass Spec. | Molecular Ion (M⁺) | m/z 234.29 | Molecular weight of this compound |
| Fragmentation | Key fragments at m/z 175, 105 | Loss of specific functional groups aiding structural confirmation |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer to control pH. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound exhibits strong UV absorbance at a specific wavelength (typically around 254 nm). By comparing the peak area of the sample to that of a certified reference standard, the purity and concentration of this compound can be accurately determined.
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient (or controlled at 25 °C) |
Gas Chromatography (GC) Applications
Gas chromatography is another powerful technique for the analysis of volatile compounds. For this compound, GC analysis would typically involve injection into a heated port where the compound is vaporized and then separated on a capillary column with a specific stationary phase (e.g., a non-polar or medium-polarity phase). A flame ionization detector (FID) is commonly used for quantification due to its excellent sensitivity to organic compounds. GC can be particularly useful for detecting and quantifying volatile impurities that may be present in the sample. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of separated components. iaea.org
Radiotracer Adsorption Techniques
Radiotracer techniques offer exceptional sensitivity for studying the behavior of this compound at very low concentrations. These methods involve labeling the molecule with a radioactive isotope and tracking its distribution and interactions.
Liquid Scintillation Counting Applications
Liquid scintillation counting (LSC) is a primary technique for quantifying the radioactivity of beta-emitting isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), which can be incorporated into the this compound molecule. wikipedia.orgwikipedia.org The radiolabeled compound is mixed with a scintillation cocktail, a solution containing a solvent and fluors. wikipedia.orgrevvity.com The energy from the radioactive decay is transferred to the solvent and then to the fluors, which emit photons of light. iaea.orgwikipedia.orgrevvity.com These light flashes are detected by photomultiplier tubes and counted. iaea.orgrevvity.com This technique is invaluable for a variety of in vitro studies. For example, in receptor binding assays, ¹⁴C- or ³H-labeled this compound could be used to determine its affinity and specificity for a particular biological target. nih.govoncodesign-services.com By measuring the amount of radioactivity bound to the receptor at different concentrations of the labeled compound, key binding parameters can be determined.
Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. wikipedia.orgnih.govnih.gov By strategically replacing specific atoms in the this compound molecule with their stable or radioactive isotopes, researchers can trace the fate of these atoms through a chemical or biological process. For instance, labeling the carbonyl carbon with ¹⁴C could help in understanding the metabolic fate of the ester group in a biological system. nih.gov Similarly, deuterium (B1214612) (²H) labeling of the cyclopentyl or phenyl ring can provide insights into enzymatic hydroxylation or other metabolic transformations by observing kinetic isotope effects. nih.gov The synthesis of such labeled compounds, while often complex, provides unambiguous information that is difficult to obtain through other methods. nih.gov
Table 3: Potential Radiotracer Applications for this compound
| Application | Isotope | Technique | Research Finding |
|---|---|---|---|
| Receptor Binding Assay | ³H or ¹⁴C | Liquid Scintillation Counting | Determination of binding affinity (Kd) and receptor density (Bmax) |
| Metabolism Study | ¹⁴C | HPLC with Radiodetector / LSC | Identification and quantification of metabolites |
| Mechanistic Elucidation | ²H, ¹³C, ¹⁸O | Mass Spectrometry, NMR | Tracing the fate of atoms during chemical or enzymatic reactions |
Future Research Directions and Translational Perspectives
Development of More Selective Analogues for Specific Pharmacological Targets
The development of analogues, or structurally similar compounds, is a cornerstone of medicinal chemistry, aimed at enhancing desired pharmacological properties while minimizing off-target effects. For a compound like methyl cyclopentylphenylglycolate, this would involve systematic modifications to its core structure to improve its selectivity for specific biological targets.
One common strategy is the principle of "scaffold morphing," where parts of the molecular structure are replaced with different chemical groups to alter its interaction with biological receptors. drugdesign.org For instance, the phenyl or cyclopentyl groups of this compound could be substituted with other cyclic or aromatic systems to probe the binding pocket of a target protein. A case study in the development of the kinase inhibitor class of pyrimidin-4-yl ureas demonstrates how progressive replacement of a ring system in a lead compound can lead to potent and selective new drugs. drugdesign.org
Furthermore, the introduction of different functional groups can modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity. Homologous variations, such as altering the length of an alkyl chain, have been shown to dramatically affect pharmacological activity, as seen in the 6300-fold increase in potency of a neuraminidase inhibitor through simple homologous variations. morawa.at
Case studies of recently developed drugs highlight the success of these approaches. For example, seltorexant, a selective oral orexin-2 receptor (OX2R) antagonist, was developed from a novel diazabicyclic scaffold and optimized for selectivity and pharmacokinetic properties. drughunter.com Similarly, the development of alixorexton, a highly potent and selective OX2R agonist, involved the strategic use of macrocyclization to improve potency and fine-tune efficacy. drughunter.com These examples underscore the power of rational analogue design in achieving target selectivity.
Advanced Computational Studies on Structure-Activity Relationships
Computational chemistry offers powerful tools to predict and understand the relationship between a molecule's structure and its biological activity, known as the structure-activity relationship (SAR). For this compound, advanced computational studies would be instrumental in guiding the design of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique. ijert.orgijert.org QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. ijert.org These models can predict the activity of untested compounds, helping to prioritize which analogues to synthesize and test. ijert.orgresearchgate.net For example, 4D-QSAR models have been successfully used to study diverse antifolates, and 2D-QSAR has been applied to various pharmacological activity data sets. ijert.org
The process of developing a QSAR model involves several steps, starting with the compilation of a dataset of compounds with known activities. Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Finally, a statistical method is used to build the model that links the descriptors to the activity. ijert.org
Structure-based drug design (SBDD) is another powerful computational approach that can be employed if the three-dimensional structure of the biological target is known. ijert.org This method involves docking virtual compounds into the binding site of the target protein to predict their binding affinity and mode of interaction. drugdesign.org This information can provide crucial insights for designing analogues with improved binding characteristics. The development of potent inhibitors for Factor Xa, a key enzyme in the coagulation cascade, was significantly accelerated by using X-ray crystallography and docking studies. drugdesign.org
Table 1: Key Computational Approaches in Drug Discovery
| Computational Method | Description | Application Example |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to correlate chemical structure with biological activity. ijert.orgijert.org | Predicting the antitumor activity of tubulin inhibitors. nih.gov |
| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of a biological target to design molecules that can bind to it with high affinity and selectivity. ijert.orgdrugdesign.org | Design of potent inhibitors for the BACE-1 enzyme, a target for Alzheimer's disease. drugdesign.org |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a compound's biological activity. | Discovery of lead compounds for various therapeutic targets. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the dynamic behavior of a ligand-receptor complex. | Investigating the binding stability of a drug candidate to its target protein. |
Novel Synthetic Routes for Improved Yields and Enantiomeric Purity
The development of efficient and cost-effective synthetic routes is crucial for the translation of a promising compound from the laboratory to potential commercial application. For this compound, which is a chiral compound, a key focus would be on developing synthetic methods that not only provide high yields but also high enantiomeric purity. oxfordsciencetrove.com
Chirality is a critical aspect of drug development, as different enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological and toxicological properties. chiralpedia.comnih.gov The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of enantiomeric purity. nih.govchiralpedia.com
Several strategies can be employed to obtain enantiomerically pure compounds:
Chiral Resolution: This involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. nih.govwikipedia.org Common methods include:
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization. nih.govwikipedia.orgpharmtech.com This technique is widely used in the pharmaceutical industry for the large-scale production of chiral drugs. chiralpedia.com The synthesis of the drug duloxetine (B1670986) utilizes this method. wikipedia.org
Kinetic Resolution: Using a chiral catalyst or enzyme that selectively reacts with one enantiomer, leaving the other unreacted. oxfordsciencetrove.compharmtech.com Lipases are commonly used enzymes for this purpose, as seen in the synthesis of vaborbactam. nih.gov
Chiral Chromatography: Using a stationary phase that is itself chiral to separate the enantiomers. oxfordsciencetrove.comchiralpedia.comnih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical and preparative technique for resolving racemic mixtures, as demonstrated in the separation of ibuprofen (B1674241) enantiomers. chiralpedia.com
Asymmetric Synthesis: This involves using chiral catalysts or reagents to directly synthesize a single enantiomer from a prochiral starting material. oxfordsciencetrove.comgd3services.comrsc.org This approach is often more efficient than chiral resolution as it avoids the 50% loss of material inherent in separating a racemate. wikipedia.org The asymmetric synthesis of esomeprazole (B1671258) (Nexium) using a titanium-mediated asymmetric oxidation is a prominent example of a successful industrial application of this strategy. chiralpedia.com Similarly, the synthesis of L-DOPA for Parkinson's disease treatment relies on asymmetric hydrogenation. chiralpedia.com
Table 2: Comparison of Chiral Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Chiral Resolution | Separation of a racemic mixture into its enantiomers. nih.govwikipedia.org | Well-established and scalable for many compounds. pharmtech.com | Inherent 50% loss of the undesired enantiomer unless a racemization process is implemented. wikipedia.org |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. oxfordsciencetrove.comgd3services.com | Potentially more efficient with a theoretical yield of 100% for the desired enantiomer. wikipedia.org | Development of a suitable asymmetric method can be challenging and may require specialized catalysts. |
Exploration of Undiscovered Biological Activities and Therapeutic Potentials
While a compound may be initially investigated for a specific biological activity, it is not uncommon for it to possess other, undiscovered therapeutic potentials. morawa.at A systematic exploration of the biological activities of this compound and its analogues could unveil new applications.
High-throughput screening (HTS) is a powerful technology for rapidly testing large numbers of compounds against a variety of biological targets. drugtargetreview.comazolifesciences.comnih.gov HTS assays can be designed to measure a wide range of cellular and biochemical events, allowing for the identification of compounds with novel mechanisms of action. drugtargetreview.com These assays are typically performed in a miniaturized format, such as 384- or 1536-well plates, and utilize robotic systems for liquid handling and data acquisition. ramot.org
There are two main approaches to HTS:
Target-based screening: This involves testing compounds for their ability to interact with a specific, known biological target, such as an enzyme or a receptor. drugtargetreview.com
Phenotypic screening: This approach involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. chemrxiv.org This can be a particularly valuable strategy for discovering compounds with novel mechanisms of action.
A successful HTS campaign can identify "hit" compounds that show activity in a particular assay. These hits are then subjected to further rounds of testing and optimization to confirm their activity and identify the most promising "lead" compounds for further development. drugtargetreview.com For example, an HTS campaign against the enzyme α-methylacyl-CoA racemase (AMACR), a novel drug target for prostate cancer, led to the identification of new inhibitors. drugtargetreview.com
Environmental Fate and Impact of Related Compounds (if applicable to research studies)
As with any chemical compound that has the potential for widespread use, it is crucial to assess its environmental fate and impact. setac.org This is particularly relevant for compounds that may enter the environment through manufacturing processes or as metabolites of pharmaceuticals. fldata.com
An environmental risk assessment (ERA) for a compound like this compound would involve evaluating its potential for persistence, bioaccumulation, and toxicity in the environment. mdpi.com Key aspects to investigate include:
Biodegradation: The breakdown of the compound by microorganisms in soil and water. nih.govnih.gov Studies on the biodegradation of structurally related compounds, such as phenol (B47542) and its derivatives, can provide initial insights. For instance, various yeast and bacterial strains have been shown to degrade phenolic compounds under different conditions. nih.govnih.gov The presence of a phenylglycolate structure in this compound suggests that microbial degradation pathways involving the cleavage of the ester bond and oxidation of the aromatic ring are likely.
Abiotic Degradation: The breakdown of the compound through non-biological processes such as hydrolysis or photolysis.
Sorption: The tendency of the compound to bind to soil and sediment particles, which affects its mobility in the environment.
Ecotoxicity: The potential for the compound to cause harm to aquatic and terrestrial organisms.
Regulatory bodies in many regions, including Canada and the European Union, require environmental risk assessments for new chemical substances. mdpi.comcanada.ca These assessments use a combination of experimental data and modeling to predict the potential environmental concentrations of a substance and compare them to the concentrations that are known to cause adverse effects. canada.ca Understanding the environmental fate of this compound and its analogues is an essential component of responsible research and development.
Q & A
Q. What are the established synthetic routes for methyl cyclopentylphenylglycolate, and how do reaction conditions influence yield?
this compound is synthesized via a Grignard reaction between benzoylformic acid and cyclopentadienylmagnesium bromide, followed by catalytic hydrogenation and esterification. The total yield reported in literature is ~23.4%, with key bottlenecks including the stability of intermediates and selectivity during hydrogenation . Methodological improvements could focus on optimizing reaction temperatures, catalyst selection (e.g., Pd/C vs. PtO₂), and solvent systems (e.g., THF vs. ether) to enhance efficiency.
Q. How is the structural identity of this compound validated in experimental settings?
Structural confirmation typically involves a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the cyclopentyl and phenyl groups are identifiable via characteristic NMR shifts (e.g., δ 1.5–2.0 ppm for cyclopentyl protons and δ 7.2–7.5 ppm for aromatic protons) . Purity is assessed using HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards (e.g., USP Reference Standard 1296100) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats are mandatory. Engineering controls include fume hoods for ventilation. Skin contact requires immediate washing with soap and water. Waste disposal must comply with local regulations for organic esters .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s anticholinergic activity, and how do structural modifications alter potency?
this compound derivatives exhibit psychotomimetic effects via anticholinergic mechanisms. Structure-activity relationship (SAR) studies indicate that a phenyl group at the R₃ position and a hydroxyl group at R₂ are critical for binding to muscarinic receptors. Substitution of the cyclopentyl group with smaller alkyl chains (e.g., methyl) reduces central nervous system activity, while larger groups (e.g., cyclohexyl) diminish solubility . Advanced studies use in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo behavioral models (e.g., rat hyperactivity tests) to quantify potency .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Discrepancies often arise from differences in metabolic stability, blood-brain barrier penetration, or species-specific receptor affinities. For example, a compound may show high in vitro receptor affinity but poor in vivo efficacy due to rapid esterase-mediated hydrolysis. To address this, researchers can:
Q. What analytical strategies are employed to characterize degradation products or impurities in this compound?
Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify major degradation pathways, such as ester hydrolysis to cyclopentylmandelic acid. Impurity profiling follows ICH guidelines, with thresholds set at ≤0.1% for unknown impurities. Forced degradation (e.g., oxidative stress with H₂O₂) helps predict shelf-life and storage conditions .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Enantiomeric purity is critical, as the (R)-configuration at the glycolate center often correlates with higher receptor affinity. Chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution (e.g., lipase-mediated kinetic separation) can isolate enantiomers. In vivo studies comparing racemic mixtures vs. pure enantiomers reveal significant differences in efficacy and toxicity profiles .
Data Presentation and Reproducibility
Q. What are best practices for presenting synthetic and analytical data in publications?
- Synthesis: Report yields, reaction scales, and purification methods (e.g., column chromatography conditions).
- Characterization: Include full spectral data (NMR, IR) in supplementary materials. For X-ray structures, deposit CIF files in public databases (e.g., Cambridge Structural Database).
- Reproducibility: Provide detailed experimental protocols, including batch numbers of reagents and equipment calibration records .
Q. How should researchers address variability in pharmacological assay results for this compound?
- Use internal controls (e.g., reference compounds like atropine) in each assay batch.
- Apply statistical tools (e.g., Grubbs’ test) to identify outliers.
- Disclose assay conditions (e.g., buffer pH, incubation time) that may impact IC₅₀ values .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₈O₃ | |
| CAS Number | 19833-96-6 | |
| Boiling Point | 357.5 ± 22.0 °C | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Synthetic Yield (Optimized) | 23.4% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
